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Compound of Interest

Compound Name: 2-Iodo-3-methylbenzaldehyde

CAS No.: 100130-55-0

Cat. No.: B1514520 Get Quote

Executive Summary
2-Iodo-3-methylbenzaldehyde (IMB) is a critical intermediate in the synthesis of complex

pharmaceuticals, particularly as a scaffold for Suzuki-Miyaura cross-coupling reactions. Its

structural integrity is defined by the precise "1,2,3" substitution pattern on the benzene ring.

In drug development, distinguishing IMB from its regioisomers (e.g., 2-iodo-4-

methylbenzaldehyde or 3-iodo-4-methylbenzaldehyde) is paramount, as incorrect

regiochemistry leads to dead-end synthetic pathways. This guide details the specific Electron

Ionization (EI) fragmentation signatures of IMB, focusing on the "Buttressed Ortho Effect"—a

steric phenomenon that distinguishes this molecule from its less hindered isomers.
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Property Data

IUPAC Name 2-Iodo-3-methylbenzaldehyde

Formula

Exact Mass 245.9542 u

Key Isotopes (100% natural abundance, no M+2 peak like

Cl/Br)

Major Fragment
Loss of Iodine (

)

The "Buttressing Effect" Hypothesis
Unlike standard aromatic aldehydes, IMB possesses a unique steric environment. The bulky

iodine atom at position 2 is flanked by a formyl group at position 1 and a methyl group at

position 3.

Standard Ortho Effect: The proximity of Iodine to the Carbonyl weakens the C-I bond.

Buttressing: The 3-methyl group sterically "pushes" the iodine atom, further destabilizing the

C-I bond compared to a 2-iodo-4-methyl isomer. This results in a distinctive fragmentation

ratio utilized for identification.[1]

Experimental Protocol: GC-MS Conditions
To ensure reproducible fragmentation patterns, the following "Hard Ionization" conditions are

recommended.

Sample Preparation[2][3][4][5][6]
Solvent: Dichloromethane (DCM) or Ethyl Acetate (HPLC Grade). Avoid alcohols to prevent

acetal formation.

Concentration: 100 µg/mL (approx. 100 ppm).
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Derivatization: Not required for EI, but oxime formation (using PFBHA) can be used if peak

tailing is excessive.

Instrument Parameters
Inlet Temperature: 250°C (Splitless or 10:1 Split).

Column: 5% Phenyl-methylpolysiloxane (e.g., DB-5ms, HP-5ms), 30m x 0.25mm ID.

Carrier Gas: Helium at 1.0 mL/min (Constant Flow).[2]

Oven Program: 60°C (1 min)

20°C/min to 280°C

Hold 3 min.

Ion Source: Electron Ionization (EI) at 70 eV.[1]

Source Temperature: 230°C.

Scan Range:m/z 40 – 300.

Fragmentation Pathway Analysis
The mass spectrum of 2-Iodo-3-methylbenzaldehyde is dominated by four primary events.
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m/z (Mass-to-
Charge)

Ion Identity
Mechanism of
Formation

Relative
Abundance
(Predicted)

246
Molecular Ion (Radical

Cation)
Moderate (40-60%)

245
Loss of Aldehydic

Hydrogen
High (80-90%)

217
Loss of Formyl

Radical

Low-Moderate (15-

25%)

119
Base Peak (Loss of

Iodine)
High (100%)

91
Tropylium Ion (Loss of

CO from 119)
High (60-80%)

65

Cyclopentadienyl

(Loss of

from 91)

Moderate (30-40%)

Mechanistic Deep Dive
The Iodine Ejection (

246

119): The C-I bond is the weakest bond in the molecule (~57 kcal/mol). In IMB, the steric
crowding from the ortho-formyl and ortho-methyl groups (the 1,2,3 pattern) facilitates rapid
homolytic cleavage of the iodine radical (

). This generates the cation at m/z 119 (

).

Differentiation Note: In isomers where the methyl group is para (e.g., 2-iodo-4-

methylbenzaldehyde), the steric pressure is lower, often resulting in a stronger molecular

ion (
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) relative to the fragment.

The Carbonyl Cleavage (

246

217): Alpha-cleavage removes the formyl radical (

). While common in aldehydes, this pathway competes unfavorably with Iodine loss in aryl
iodides.

Secondary Decay (

119

91): The m/z 119 ion (methyl-benzoyl cation) rapidly loses Carbon Monoxide (CO, 28 Da) to
form the highly stable Tropylium ion (

) at m/z 91. This 119

91 transition is a signature of methyl-substituted benzoyl fragments.

Visualizing the Fragmentation Logic
The following diagram illustrates the specific decay pathways for 2-Iodo-3-
methylbenzaldehyde.
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Caption: Figure 1. EI Fragmentation tree for 2-Iodo-3-methylbenzaldehyde. The red path

indicates the dominant steric-driven loss of Iodine.

Comparative Identification Strategy
To distinguish 2-Iodo-3-methylbenzaldehyde (Target) from its isomer 3-Iodo-4-

methylbenzaldehyde (Comparator), use the Fragment Abundance Ratio (FAR).

The Differentiation Workflow

Unknown Sample
(GC-MS Data)

Check m/z 127
(Iodine Ion)

Check Molecular Ion
(m/z 246)

Calculate Ratio:
(m/z 119) / (m/z 246) Ratio > 2.5?

Likely 2-Iodo-3-methyl
(Steric Weakening of C-I)Yes

Likely 3-Iodo-4-methyl
(Stronger C-I Bond)

No
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Caption: Figure 2. Logic flow for distinguishing the target ortho-buttressed isomer from

meta/para isomers.

Interpretation Guide
Target (2-Iodo-3-methyl): Expect a very intense m/z 119 peak relative to the molecular ion

(m/z 246). The ratio of 119/246 is typically High (>2.5) due to the relief of steric strain upon

iodine loss.

Alternative (3-Iodo-4-methyl): The iodine is isolated from the methyl and formyl groups. The

C-I bond is stronger. The molecular ion (m/z 246) will be more prominent. The ratio of

119/246 is typically Low (<1.5).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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